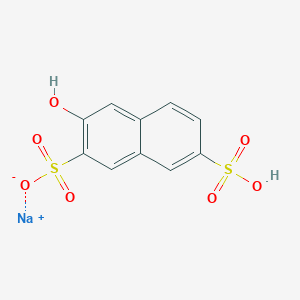
Sodium 3-hydroxy-2,7-naphthalenedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-hydroxy-2,7-naphthalenedisulfonate (SND) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SND is a water-soluble compound that is commonly used in various laboratory experiments, particularly in the field of biochemistry and molecular biology.
Applications De Recherche Scientifique
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has numerous scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a buffer in biochemical assays, as it helps to maintain the pH of the solution. Sodium 3-hydroxy-2,7-naphthalenedisulfonate is also used as a dye in electrophoresis, where it helps to visualize DNA and RNA molecules. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to interact with DNA and RNA molecules, as well as with proteins. The compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
Effets Biochimiques Et Physiologiques
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, particularly in vitro. The compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in vitro. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments is its water solubility, which makes it easy to work with. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is relatively inexpensive and readily available. However, one of the limitations of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate is that it can be toxic in high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving Sodium 3-hydroxy-2,7-naphthalenedisulfonate. One potential area of research is the development of new pharmaceuticals and agrochemicals using Sodium 3-hydroxy-2,7-naphthalenedisulfonate as a starting material. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of Sodium 3-hydroxy-2,7-naphthalenedisulfonate in various concentrations and applications.
Conclusion
In conclusion, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is a unique chemical compound that has numerous scientific research applications. It is commonly used as a buffer in biochemical assays, as a dye in electrophoresis, and in the synthesis of various organic compounds. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments, its water solubility and availability make it a valuable tool for researchers in various fields.
Méthodes De Synthèse
Sodium 3-hydroxy-2,7-naphthalenedisulfonate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction results in the formation of a sodium salt of the compound, which is then purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Propriétés
Numéro CAS |
15883-57-5 |
|---|---|
Nom du produit |
Sodium 3-hydroxy-2,7-naphthalenedisulfonate |
Formule moléculaire |
C10H7NaO7S2 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
sodium;3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clé InChI |
HIDQFDQPFRGEAF-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Autres numéros CAS |
16239-14-8 15883-57-5 |
Numéros CAS associés |
148-75-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



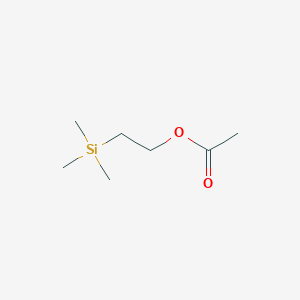

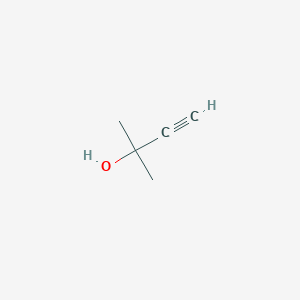
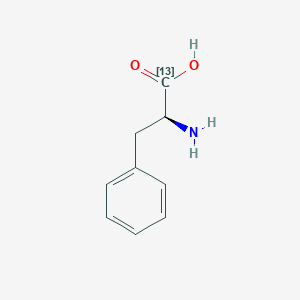

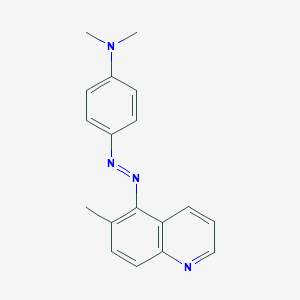

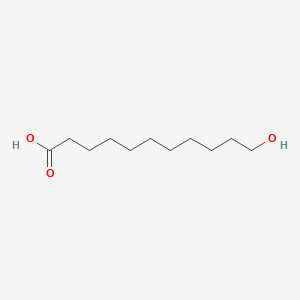
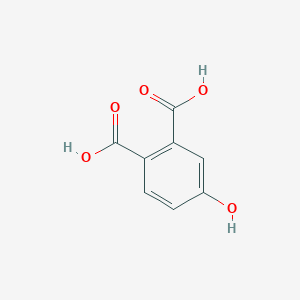
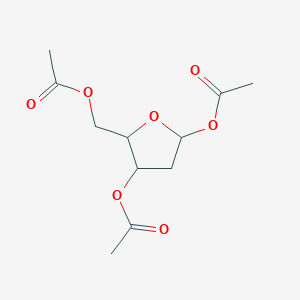
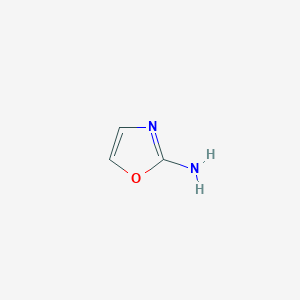
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
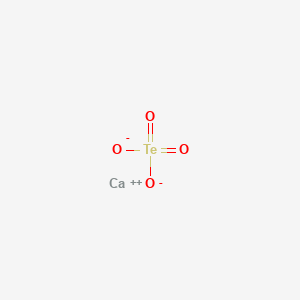
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)